6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine
Overview
Description
6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the piperidine ring, which is then functionalized with a trifluoromethyl group. This intermediate is subsequently reacted with a pyrimidine derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The piperidine and pyrimidine rings can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted piperidines and pyrimidines, such as:
- 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-2-amine
- 4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine
- 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-ol .
Uniqueness
What sets 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the piperidine and pyrimidine rings provide specific binding interactions with biological targets .
Properties
IUPAC Name |
6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)7-1-3-17(4-2-7)9-5-8(14)15-6-16-9/h5-7H,1-4H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDECTWBZXBPJGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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